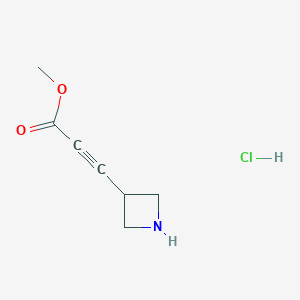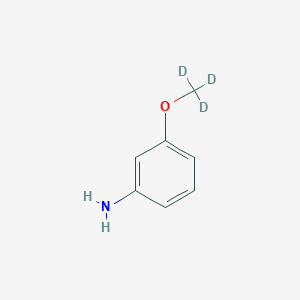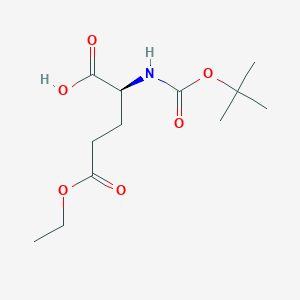
2-(4-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring
Métodos De Preparación
The synthesis of 2-(4-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 4-phenyl-1H-1,3-benzodiazole with ethylamine under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like copper iodide. The mixture is heated to around 140°C for several hours to yield the desired product .
Análisis De Reacciones Químicas
2-(4-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the amine group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-(4-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to other biologically active benzodiazoles.
Pharmacology: Researchers investigate its interactions with various biological targets, including enzymes and receptors.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(4-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparación Con Compuestos Similares
2-(4-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride can be compared with other benzodiazole derivatives such as:
4-(1H-1,3-benzodiazol-2-yl)phenylmethanol: This compound has a similar benzodiazole core but differs in its functional groups.
2-(1H-1,3-benzodiazol-2-ylsulfanyl)ethan-1-amine: Another benzodiazole derivative with a different substituent at the 2-position.
These compounds share some chemical properties but differ in their specific applications and biological activities, highlighting the uniqueness of this compound .
Propiedades
Fórmula molecular |
C15H17Cl2N3 |
|---|---|
Peso molecular |
310.2 g/mol |
Nombre IUPAC |
2-(4-phenyl-1H-benzimidazol-2-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C15H15N3.2ClH/c16-10-9-14-17-13-8-4-7-12(15(13)18-14)11-5-2-1-3-6-11;;/h1-8H,9-10,16H2,(H,17,18);2*1H |
Clave InChI |
XHNJVLWPHRRULE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C(=CC=C2)NC(=N3)CCN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl N-[(6-fluoro-5-methylpyridin-3-yl)methyl]carbamate](/img/structure/B13503146.png)



![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-3-yl)propanoate](/img/structure/B13503165.png)

![2-[4-(2-Hydroxyethyl)piperazin-1-yl]butanoic acid hydrochloride](/img/structure/B13503180.png)



![N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine](/img/structure/B13503208.png)

![4-Cbz-3,4-dihydro-2H-benzo[B][1,4]oxazine-6-carboxylic acid](/img/structure/B13503222.png)

